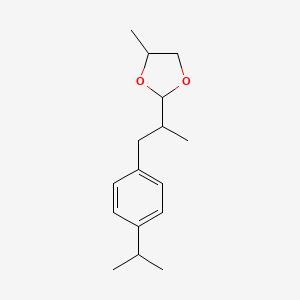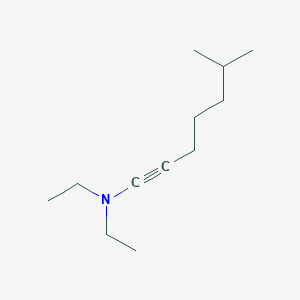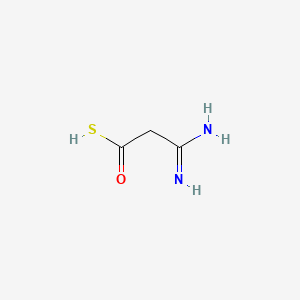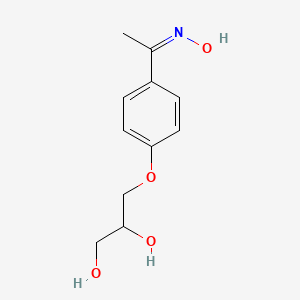![molecular formula C6H8O2 B14446987 (1S)-3-Oxabicyclo[3.2.0]heptan-2-one CAS No. 75658-85-4](/img/structure/B14446987.png)
(1S)-3-Oxabicyclo[3.2.0]heptan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-3-Oxabicyclo[320]heptan-2-one is a bicyclic organic compound with a unique structure that includes an oxirane ring fused to a cyclopentanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-3-Oxabicyclo[3.2.0]heptan-2-one typically involves the cyclization of suitable precursors under specific conditions. One common method is the intramolecular cyclization of a hydroxy ketone precursor using a strong acid catalyst. This reaction proceeds through the formation of an oxirane ring, followed by the closure of the cyclopentanone ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often use continuous flow reactors to maintain precise control over reaction conditions, such as temperature, pressure, and catalyst concentration.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-3-Oxabicyclo[3.2.0]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxirane ring to a diol or the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (RNH₂) can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Diols or alcohols.
Substitution: Substituted oxirane derivatives.
Wissenschaftliche Forschungsanwendungen
(1S)-3-Oxabicyclo[3.2.0]heptan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1S)-3-Oxabicyclo[3.2.0]heptan-2-one involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The compound’s reactivity is influenced by the electronic and steric properties of its bicyclic structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with a similar structure but containing a nitrogen atom instead of an oxygen atom.
8-Azabicyclo[3.2.1]octane: A compound with a similar bicyclic framework but with different functional groups.
Uniqueness
(1S)-3-Oxabicyclo[3.2.0]heptan-2-one is unique due to its oxirane ring fused to a cyclopentanone ring, which imparts distinct reactivity and potential applications compared to other bicyclic compounds. Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound in organic synthesis and research.
Eigenschaften
CAS-Nummer |
75658-85-4 |
|---|---|
Molekularformel |
C6H8O2 |
Molekulargewicht |
112.13 g/mol |
IUPAC-Name |
(1S)-3-oxabicyclo[3.2.0]heptan-2-one |
InChI |
InChI=1S/C6H8O2/c7-6-5-2-1-4(5)3-8-6/h4-5H,1-3H2/t4?,5-/m0/s1 |
InChI-Schlüssel |
UJFCQYSTPCFCII-AKGZTFGVSA-N |
Isomerische SMILES |
C1CC2[C@H]1C(=O)OC2 |
Kanonische SMILES |
C1CC2C1COC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



silane](/img/structure/B14446906.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methyl-3-sulfophenyl)amino]-9,10-dioxo-](/img/structure/B14446909.png)
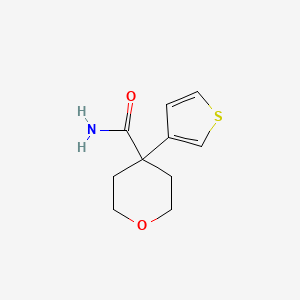
![N-[2,6-Bis(1-chloroethyl)phenyl]-2-bromo-N-methylacetamide](/img/structure/B14446918.png)
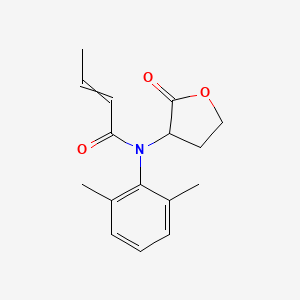
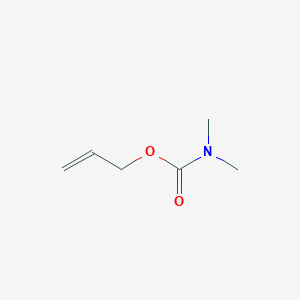
![Manganese, [4-[(4-chloro-3-sulfophenyl)azo-kappaN1]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)]-](/img/structure/B14446931.png)


